methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate
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Overview
Description
Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate: is a chemical compound characterized by its aromatic structure, featuring a benzene ring substituted with fluorine atoms and a triazole group[_{{{CITATION{{{_1{{(3S,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyl ...
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with a similar structure have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds , it is likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, and cell proliferation.
Result of Action
Similar compounds have been shown to have cytotoxic activities against various tumor cell lines , suggesting that this compound may also have potential anticancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate typically involves multiple steps, starting with the preparation of the benzene ring and subsequent introduction of fluorine atoms and the triazole group[_{{{CITATION{{{_1{{(3S,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyl .... Common synthetic routes include:
Halogenation: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Triazole Formation: Formation of the triazole group through cyclization reactions involving hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the triazole group to form amines.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using various nucleophiles.
Major Products Formed:
Oxidation: Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzoate.
Reduction: Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate is used to study the effects of fluorinated compounds on biological systems. It can serve as a probe to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential medicinal applications, particularly in the development of antifungal and antimicrobial agents. Its triazole group is known for its activity against a range of pathogens, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzoate
Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenamine
2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone
Uniqueness: Methyl 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate stands out due to its specific substitution pattern and the presence of both fluorine atoms and the triazole group. This combination of features provides unique chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
methyl 3,5-difluoro-4-(1,2,4-triazol-1-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c1-17-10(16)6-2-7(11)9(8(12)3-6)15-5-13-4-14-15/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUUHOFEAVCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)N2C=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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